4-CHLORO-5-METHYL-2-NITROPHENOL

Description

Properties

IUPAC Name |

4-chloro-5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMGJOKJUYGIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064572 | |

| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-89-9 | |

| Record name | 4-Chloro-5-methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7147-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7147-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-chloro-5-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-METHYL-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ2QEV95F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9), a substituted nitrophenol of significant interest in synthetic chemistry. This document delves into the core physicochemical properties, spectroscopic signatures, and analytical methodologies pertinent to its characterization. A detailed, scientifically-grounded synthetic protocol is proposed, leveraging established principles of regioselective nitration to ensure high purity and yield. Furthermore, this guide explores the compound's current and potential applications as a chemical intermediate, particularly in the agrochemical and pharmaceutical sectors, and its use in toxicological research. Safety protocols and handling guidelines are also detailed to ensure its responsible use in a research and development setting.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym 4-Chloro-6-nitro-m-cresol, is a poly-substituted aromatic compound.[1][2] Its structure, featuring a phenol with chloro, methyl, and nitro functional groups, imparts specific reactivity and physical characteristics that are critical for its application in further chemical syntheses. The nitro group is a strong electron-withdrawing group, which acidifies the phenolic proton, while the chloro and methyl groups influence the molecule's steric and electronic profile.

The fundamental identifiers and properties of this compound are summarized below.

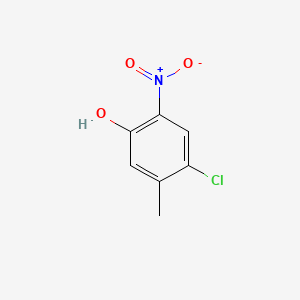

Chemical Structure

Caption: Chemical structure of this compound.

Core Properties Table

| Property | Value | Source(s) |

| CAS Number | 7147-89-9 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][3] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Light yellow to amber powder/crystal | [4] |

| Melting Point | 132-134 °C | [5] |

| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.42 g/cm³ (Estimate) | [3] |

| LogP | 2.9 | [1][2] |

| Vapor Pressure | 0.00281 mmHg at 25°C | [6] |

Spectroscopic and Analytical Characterization

Robust characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is recommended.

Chromatographic Analysis: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nitrophenolic compounds. A reverse-phase method is suitable for separating the target compound from potential starting materials and isomers.[1][7] The choice of a C18 or a specialized polar-modified column like Newcrom R1 is effective.[1] The inclusion of a mild acid in the mobile phase is critical for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.

Caption: HPLC workflow for purity analysis.

-

System: An HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase consisting of Acetonitrile (ACN) and deionized water (containing 0.1% phosphoric or formic acid) in a 60:40 (v/v) ratio. For LC-MS applications, phosphoric acid must be replaced with a volatile acid like formic acid.[1]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

-

Injection: Inject 10 µL of the sample onto the column.

-

Detection: Monitor the elution at 254 nm and 280 nm, which are typical absorbance maxima for nitrophenolic compounds.

-

Analysis: Integrate the peak area of the eluting components. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: FTIR spectra are available for this compound, which can confirm the presence of key functional groups.[8][9] Expected characteristic peaks include O-H stretching from the phenol group, C-H stretching from the aromatic ring and methyl group, C=C stretching of the aromatic ring, N-O stretching from the nitro group, and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound (187.58 g/mol ).[2] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation, confirming the substitution pattern on the aromatic ring.

Proposed Synthesis and Purification

Direct nitration of the precursor, 4-chloro-3-methylphenol (p-chloro-m-cresol), is ill-advised as it typically results in a mixture of ortho- and para-nitrated isomers, along with significant oxidative degradation products.[10][11] A more controlled and regioselective approach involves a protection-nitration-deprotection strategy, which has been successfully applied to the synthesis of related isomers.[2][6] This methodology leverages a sulfonate protecting group to direct the incoming nitro group and prevent oxidation of the phenol.

Proposed Synthetic Scheme

Caption: Proposed synthesis via protection-nitration-deprotection.

Step-by-Step Synthetic Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

-

Dissolve 1.0 equivalent of 4-chloro-3-methylphenol in anhydrous pyridine under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C. The use of a sulfonate ester is a field-proven strategy to protect the phenol from oxidation and direct the subsequent electrophilic nitration.[2][6]

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC.

-

Upon completion, pour the reaction mixture into cold 2N HCl and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-methylphenyl methanesulfonate.

Step 2: Regioselective Nitration

-

Add the crude sulfonate ester from Step 1 to concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature between 0-5 °C. The bulky sulfonate group sterically hinders the position ortho to it, directing the nitronium ion (NO₂⁺) to the other available ortho position, which is C2.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Deprotection (Hydrolysis)

-

Suspend the crude nitrated sulfonate ester in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (approximately 100 °C) for 2-4 hours.[6] The sulfonate group is readily hydrolyzed under basic conditions to regenerate the phenol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 1-2.

-

The final product, this compound, will precipitate as a solid.

-

Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Reactivity and Potential Applications

As a substituted nitrophenol, this compound is a versatile intermediate in organic synthesis. Its utility stems from the reactivity of its three key functional groups: the phenolic hydroxyl, the nitro group, and the aromatic chloro group.

-

Intermediate in Agrochemicals and Pharmaceuticals: Like its close isomers, this compound serves as a valuable building block.[12][13] The nitro group can be readily reduced to an amine, which can then be used to construct a wide variety of heterocyclic structures or other functional moieties common in active pharmaceutical ingredients (APIs) and pesticides.[14][15]

-

Precursor for Dyes and Pigments: Nitrophenols are foundational components in the synthesis of azo dyes and other colorants.[13][14]

-

Toxicological Research: The compound has been specifically used in quantitative structure-activity relationship (QSAR) studies to evaluate the toxicity of substituted aromatic compounds against the aquatic ciliate Tetrahymena pyriformis.[3][5][16] This indicates its utility as a reference compound in environmental toxicology and computational modeling.

-

Bioremediation Studies: While not studied directly, related compounds like 4-chloro-2-nitrophenol have been the subject of biotransformation and biodegradation research using various bacterial strains.[17] This suggests that this compound could be a relevant substrate for investigating microbial degradation pathways of chlorinated and nitrated pollutants.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined property profile. While its synthesis requires a strategic, multi-step approach to ensure regiochemical control, the proposed protocol offers a reliable pathway for its preparation. Its demonstrated use in toxicological studies and potential applications in the synthesis of higher-value agrochemicals and pharmaceuticals underscore its relevance to researchers in both academic and industrial settings. Adherence to strict safety protocols is paramount when handling this compound to mitigate its inherent hazards.

References

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents. [URL: https://patents.google.

- Phenol, 4-chloro-5-methyl-2-nitro-. SIELC Technologies. [URL: https://sielc.com/product/phenol-4-chloro-5-methyl-2-nitro/]

- This compound | C7H6ClNO3 | CID 23532. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23532]

- 4-Chloro-2-Nitrophenol: An Overview of its Properties and Applications. Vizag Chemical. [URL: https://www.vizagchemical.

- Exploring 4-Chloro-2-Nitrophenol: Properties, Applications, and Manufacturing. Autech Industry Co., Limited. [URL: https://www.autechindustry.

- 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. ChemAnalyst. [URL: https://www.chemanalyst.com/industry-report/4-chloro-2-nitrophenol-market-1481]

- Some reported examples of the nitration of m-cresol under various conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Some-reported-examples-of-the-nitration-of-m-cresol-under-various-conditions_tbl3_239331006]

- Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/50/1/50_1_240/_article]

- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkat USA. [URL: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/16/16-2401/]

- US3917719A - Process for the preparation of 4-nitro-m-cresol. Google Patents. [URL: https://patents.google.

- 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-nitrophenol]

- CN101481311A - Preparation of 4-chloro-2-nitrophenol. Google Patents. [URL: https://patents.google.

- Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/21887556/]

- Preparation of 4-chloro-2-nitrophenol. PrepChem.com. [URL: https://prepchem.com/synthesis-of-4-chloro-2-nitrophenol/]

- PE ATR-FTIR Polymer Library - 4 | PDF. Scribd. [URL: https://www.scribd.

- 4-Chloro-6-nitro-o-cresol. SIELC Technologies. [URL: https://sielc.com/product/4-chloro-6-nitro-o-cresol/]

- top 4-chloro-6-nitro-m-cresol. Echemi. [URL: https://www.echemi.com/products/pd20160805094-4-chloro-6-nitro-m-cresol.html]

- 4-CHLORO-6-NITRO-M-CRESOL | 7147-89-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]

- 4-Chloro-6-nitro-m-cresol 7147-89-9. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C1684]

- 4-Chloro-2-nitrophenol, ≥97.0%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/25580]

- 4-Chloro-5-fluoro-2-nitrophenol | CAS 345-25-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-chloro-5-fluoro-2-nitrophenol-345-25-5]

- Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5981977/]

- PE ATR-FTIR Forensic Library - 3 | PDF. Scribd. [URL: https://www.scribd.

- Agrochemical And Pesticide Desk Reference. VDOC.PUB. [URL: https://vdoc.pub/documents/agrochemical-and-pesticide-desk-reference-339pnlcv5a4g]

- Buy 2-Chloro-5-methyl-4-nitrophenol | 40130-97-0. Smolecule. [URL: https://www.smolecule.com/2-chloro-5-methyl-4-nitrophenol-cas-40130-97-0]

Sources

- 1. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 4-Chloro-6-nitro-m-cresol | 7147-89-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-CHLORO-6-NITRO-M-CRESOL | 7147-89-9 [chemicalbook.com]

- 6. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 7. 4-Chloro-6-nitro-o-cresol | SIELC Technologies [sielc.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. academic.oup.com [academic.oup.com]

- 11. US3917719A - Process for the preparation of 4-nitro-m-cresol - Google Patents [patents.google.com]

- 12. innospk.com [innospk.com]

- 13. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 14. nbinno.com [nbinno.com]

- 15. Buy 2-Chloro-5-methyl-4-nitrophenol | 40130-97-0 [smolecule.com]

- 16. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of 4-Chloro-5-methyl-2-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural, physical, and spectral characteristics. It moves beyond a simple data summary to include detailed, field-proven experimental protocols for characterization, offering insights into the causality behind methodological choices. The guide is structured to serve as a practical reference for laboratory work, ensuring scientific integrity through verifiable data and authoritative citations.

Core Identity and Physicochemical Properties

This compound is a substituted aromatic compound belonging to the class of nitrophenols. Its chemical structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, dictates its unique chemical behavior and physical properties. The electron-withdrawing nature of the nitro and chloro groups significantly influences the acidity of the phenolic hydroxyl group and the overall reactivity of the molecule.

Chemical Identifiers

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol[1]

Summary of Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Light yellow to amber to dark green powder/crystal | [2] |

| Melting Point | 132-134 °C | [2] |

| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [2] |

| Density | 1.4219 g/cm³ (Rough Estimate) | [2] |

| Vapor Pressure | 0.00281 mmHg at 25 °C | [2] |

| Flash Point | 121.1 °C | [2] |

Acidity, Solubility, and Spectral Profile

Acidity and pKa

Solubility Profile

Nitrophenols are generally expected to be highly soluble in water and very soluble in common organic solvents like ethanol, ether, and acetone.[5] The presence of the polar hydroxyl and nitro groups allows for hydrogen bonding with water, while the aromatic ring and methyl group contribute to its solubility in less polar organic solvents. This amphiphilic character is crucial for applications in both aqueous and organic media.

Spectroscopic Signature

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quantification.

-

UV-Visible Spectroscopy: In solution, nitrophenols exhibit characteristic UV-Vis absorption spectra. The absorption maximum is pH-dependent. In acidic or neutral solutions, the peak is typically found at a lower wavelength. Upon addition of a base, the solution turns yellow due to the formation of the nitrophenolate ion, causing a bathochromic (red) shift in the absorption maximum to around 400 nm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of its key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (around 3200-3500 cm⁻¹), asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively), C-Cl stretching (around 1000-1100 cm⁻¹), and aromatic C-H and C=C vibrations.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons, the phenolic hydroxyl proton, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR would display seven unique signals corresponding to each carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns. The molecular ion peak would be observed at m/z 187, with a characteristic isotopic pattern (M+2) at m/z 189 due to the presence of the chlorine-37 isotope.[1]

Experimental Workflows and Protocols

The following section provides standardized protocols for the systematic characterization of this compound. The workflow is designed to provide a comprehensive physicochemical profile of the compound.

Characterization Workflow Diagram

The logical flow for a full physicochemical characterization of a new batch of this compound is outlined below. This ensures that identity, purity, and key properties are confirmed before its use in further research.

Sources

- 1. This compound | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-chloro-2-methyl-5-nitrophenol CAS#: 19044-75-8 [m.chemicalbook.com]

- 4. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-5-methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methyl-2-nitrophenol is a substituted aromatic compound belonging to the class of nitrophenols. Its chemical structure, featuring a phenol ring with chloro, methyl, and nitro group substituents, makes it a molecule of interest in various chemical syntheses. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its relevance to the research and drug development sectors.

Chemical Identity and Structure

The fundamental identification of this compound is crucial for its accurate use in research and synthesis.

-

IUPAC Name : this compound[3]

The structure of this compound consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 5.

Chemical Structure:

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not extensively published in readily available literature, a general approach can be inferred from related chemical syntheses. A plausible synthetic route involves the nitration of 4-chloro-5-methylphenol.

A patented process for a structurally similar compound, 4-chloro-2-methyl-5-nitrophenol, involves the nitration of a protected phenol, 4-chloro-2-methylphenylsulphonate, followed by the removal of the protecting group.[4] This strategy is employed to direct the nitration to the desired position on the aromatic ring.[4]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common organic chemistry principles.

Caption: Conceptual workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in experimental settings.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 132-134 °C | [2] |

| Boiling Point | 276.7 ± 35.0 °C (Predicted) | [2] |

| Density | 1.4219 g/cm³ (Rough Estimate) | [2] |

| LogP | 2.93 | [1] |

| pKa | 8.05 ± 0.24 (Predicted for a similar isomer) | [5] |

Spectroscopic Data

While a comprehensive, publicly available dataset of NMR, IR, and Mass Spectrometry for this compound is limited, researchers can expect characteristic signals corresponding to its functional groups:

-

¹H NMR : Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the electronic effects of the substituents.

-

¹³C NMR : Resonances for the carbon atoms of the benzene ring, with chemical shifts influenced by the attached functional groups, and a signal for the methyl carbon.

-

IR Spectroscopy : Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, N-O stretches of the nitro group, and C-Cl stretch.

-

Mass Spectrometry : A molecular ion peak corresponding to the molecular weight of the compound (187.58 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.[3]

Applications in Research and Drug Development

Substituted nitrophenols are valuable intermediates in organic synthesis. While specific applications of this compound in drug development are not widely documented, its structural motifs are present in various biologically active molecules.

Potential areas of application include:

-

Building Block in Organic Synthesis : It can serve as a starting material for the synthesis of more complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, and the phenolic hydroxyl group can be derivatized, opening up a wide range of synthetic possibilities.

-

Precursor for Dyes and Agrochemicals : Similar nitrophenol compounds are used in the manufacturing of dyes, pigments, and agrochemicals.[6]

-

Screening Libraries : As a substituted phenol, it could be included in screening libraries for the discovery of new drug candidates. The combination of substituents offers a unique electronic and steric profile that could be explored for interactions with biological targets.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[1] A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1] This method is suitable for purity assessment and pharmacokinetic studies.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety.

Hazard Identification

-

Health Hazards : This compound is irritating to the eyes, respiratory system, and skin.[2] It may be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment :

Storage

-

Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[8][9]

Conclusion

This compound is a chemical compound with a well-defined structure and properties. While detailed application data in drug development is not extensive, its nature as a substituted nitrophenol makes it a potentially valuable intermediate for synthetic chemists in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, properties, and safety precautions is essential for its effective and safe utilization in a research and development setting.

References

- SIELC Technologies. (2018, May 16). Phenol, 4-chloro-5-methyl-2-nitro-.

- ChemBK. (2024, April 9). This compound.

- Chemsrc. 4-Chloro-2-methyl-5-nitrophenol | CAS#:19044-75-8.

- PubChem. This compound.

- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- PubChem. 5-Chloro-4-methyl-2-nitrophenol.

- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.

- PrepChem.com. Preparation of 4-chloro-2-nitrophenol.

Sources

- 1. Phenol, 4-chloro-5-methyl-2-nitro- | SIELC Technologies [sielc.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 5. 4-chloro-2-methyl-5-nitrophenol CAS#: 19044-75-8 [m.chemicalbook.com]

- 6. 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines - BKK Children Museum [bkkchildrenmuseum.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 9. fishersci.com [fishersci.com]

Introduction: Understanding the Physicochemical Landscape of 4-Chloro-5-methyl-2-nitrophenol

An In-depth Technical Guide to the Solubility of 4-Chloro-5-methyl-2-nitrophenol in Organic Solvents

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] Its structure, featuring a phenol backbone modified with chloro, methyl, and nitro functional groups, presents a unique physicochemical profile that is critical for its application in chemical synthesis, drug discovery, and materials science. The solubility of this compound is a fundamental parameter that governs its reactivity, bioavailability, and formulation possibilities. A thorough understanding of its behavior in various organic solvents is paramount for researchers and developers seeking to utilize it effectively.

This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific, publicly available quantitative solubility data for this exact compound is limited, we can construct a robust predictive framework based on its molecular structure and the known behavior of analogous compounds. Furthermore, we will provide a detailed, field-proven experimental protocol for researchers to generate precise and reliable solubility data in their own laboratories.

Physicochemical Properties of this compound:

-

Appearance: Light yellow to amber crystalline powder[1]

-

Melting Point: 132-134 °C[1]

-

LogP (Octanol-Water Partition Coefficient): 2.93[3]

The LogP value of 2.93 indicates a moderate degree of lipophilicity, suggesting that the compound will generally favor organic phases over aqueous ones, but its polar functional groups will still play a significant role in its solubility profile.[3]

Section 1: Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The molecular structure of this compound contains several key features that dictate its interactions with solvents:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver for solubility in protic solvents like alcohols.

-

Nitro (-NO₂) Group: This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It significantly increases the overall polarity of the molecule.

-

Chloro (-Cl) and Methyl (-CH₃) Groups: These groups are less polar than the hydroxyl and nitro groups. The chlorine atom adds some polarity, while the methyl group is nonpolar. They contribute to the molecule's hydrophobic character.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.

The interplay of these groups results in a molecule with a distinct polar region (hydroxyl and nitro groups) and a less polar region (the substituted aromatic ring). This amphiphilic nature suggests it will be most soluble in polar organic solvents that can engage in hydrogen bonding and accommodate its aromatic structure.

Caption: Molecular interactions governing solubility.

Section 2: Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical framework and data from structurally similar compounds like 4-chlorophenol and 4-nitrophenol, we can predict the solubility behavior of this compound across different solvent classes.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ability of the solvent to donate and accept hydrogen bonds strongly interacts with the solute's hydroxyl and nitro groups. Similar compounds like 4-nitrophenol and 4-chlorophenol are very soluble in ethanol.[5][6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the solute's polar functional groups. Acetone is an excellent solvent for nitrophenols.[6][7][8] |

| Ethers | Diethyl Ether, Dioxane | Good to High | Ethers are effective solvents for phenols.[5][6] Dioxane has been shown to be a good solvent for the related 4-chloro-2-nitrophenol. |

| Halogenated | Chloroform, Dichloromethane | Good | These solvents can accommodate the aromatic ring and the chloro-substituent, and their moderate polarity interacts with the nitro group. Chloroform is a known solvent for nitrophenols.[6][8] |

| Nonpolar | Hexane, Toluene | Low to Very Low | The significant polarity from the hydroxyl and nitro groups makes the solute incompatible with nonpolar solvents. The "like dissolves like" rule predicts poor solvation.[4][7] |

Section 3: A Validated Protocol for Experimental Solubility Determination

To move from prediction to precise quantification, a robust experimental protocol is essential. The following details the equilibrium shake-flask method, a gold standard for solubility measurement, coupled with High-Performance Liquid Chromatography (HPLC) for accurate concentration analysis.[9][10] This protocol is designed to be self-validating by ensuring equilibrium is reached and measurements are accurate and reproducible.

Experimental Workflow: Equilibrium Solubility Determination

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 4-chloro-5-methyl-2-nitro- | SIELC Technologies [sielc.com]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Chloro-5-methyl-2-nitrophenol: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-chloro-5-methyl-2-nitrophenol, with a specific focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these critical parameters.

Introduction to this compound

This compound, with the chemical formula C₇H₆ClNO₃, is a substituted aromatic compound of significant interest in various chemical and pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with a chlorine atom, a methyl group, and a nitro group, imparts specific chemical reactivity and physical characteristics that are crucial for its application and further development. Accurate determination of its melting and boiling points is a fundamental first step in its characterization, providing insights into its purity, stability, and potential processing conditions.

Physicochemical Properties: A Quantitative Overview

The melting and boiling points are cornerstone physical constants for any pure chemical substance. These properties are intrinsic to the compound's molecular structure and the intermolecular forces at play. For this compound, these values are summarized in the table below.

| Property | Value | Source |

| Melting Point | 132-134 °C | ChemBK[1] |

| Boiling Point | 276.7 ± 35.0 °C (Predicted) | ChemBK[1] |

| Molecular Weight | 187.58 g/mol | PubChem[2] |

| Molecular Formula | C₇H₆ClNO₃ | ChemBK[1] |

Note: The boiling point is a predicted value, highlighting the need for experimental verification for applications requiring high precision.

The Science Behind Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition is typically sharp, occurring over a narrow temperature range.[3] The presence of impurities will generally cause a depression and broadening of the melting point range, a phenomenon that is a critical indicator of sample purity.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the bulk transition of the liquid into a gaseous state.[4][5] This property is highly dependent on intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The predicted high boiling point of this compound suggests the presence of strong intermolecular forces, likely including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro and chloro substituents.

Experimental Determination of Melting Point

The determination of a precise melting point is a fundamental laboratory technique for the characterization and purity assessment of a solid organic compound.[6] The following protocol outlines a standard and reliable method using a capillary melting point apparatus.

Experimental Workflow: Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

Step-by-Step Protocol:

-

Sample Preparation:

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

If the approximate melting point is known (132-134°C), rapidly heat the block to about 115-120°C.

-

Once this temperature is reached, reduce the heating rate to a slow and steady 1-2°C per minute. This slow rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the completion of melting).

-

-

Data Interpretation:

-

The recorded temperature range is the melting point of the sample. For pure this compound, this should be a narrow range close to the literature value.

-

A broad melting range (greater than 2°C) suggests the presence of impurities.[3]

-

Experimental Determination of Boiling Point

Given that this compound is a solid at room temperature, its boiling point determination requires heating it to a liquid state first. The following protocol describes a micro-scale method suitable for small sample quantities.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for the experimental determination of boiling point using a micro-method.

Step-by-Step Protocol:

-

Sample and Apparatus Preparation:

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube (fusion tube).

-

Take a capillary tube and seal one end by heating it in a flame.[8]

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.[4]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Heating and Observation:

-

Clamp the assembly in a heating bath, such as a Thiele tube filled with high-boiling mineral oil, ensuring the sample is fully immersed in the oil.

-

Heat the heating bath gently and uniformly. As the temperature rises, the sample will melt, and air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4] This indicates that the vapor pressure of the substance has exceeded the external pressure.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[8] At this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Trustworthiness and Self-Validating Systems

The reliability of these determinations hinges on meticulous experimental technique. For melting point determination, the calibration of the thermometer is paramount. This can be verified using certified standards with known sharp melting points. The rate of heating during the melting phase is the most critical variable; a rate exceeding 2°C per minute can lead to erroneously high and broad melting ranges.

For boiling point determination, ensuring uniform heating is crucial to avoid superheating. The use of a Thiele tube is designed to facilitate even heat distribution through convection currents in the heating oil.[4] Recording the atmospheric pressure at the time of the experiment is also essential, as boiling point is pressure-dependent.

Conclusion

The melting and boiling points of this compound are fundamental physical constants that provide valuable information for its identification, purity assessment, and handling. The experimentally determined melting point of 132-134°C and the predicted boiling point of 276.7 ± 35.0 °C serve as key descriptors for this compound. Adherence to the detailed protocols outlined in this guide will enable researchers to obtain accurate and reproducible data, ensuring the integrity of their scientific investigations and development processes.

References

- University of Calgary. (n.d.). Melting point determination.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- ChemBK. (2024, April 9). This compound.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.

- Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds?

- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.

- University of Babylon. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds.

- PubChem. (n.d.). This compound.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H6ClNO3 | CID 23532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. byjus.com [byjus.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Chloro-5-methyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-5-methyl-2-nitrophenol, a substituted aromatic compound with applications in chemical synthesis. This document delves into the nuanced aspects of its synthesis, focusing on the regiochemical challenges inherent in the nitration of its precursors. While the historical discovery of this specific molecule remains obscure in readily available literature, this guide constructs a plausible synthetic pathway based on established principles of organic chemistry and analysis of related patented methodologies. It further outlines detailed experimental protocols, safety considerations, and characterization data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction and Physicochemical Properties

This compound, also known as 4-Chloro-6-nitro-m-cresol, is a yellow crystalline solid.[1] Its chemical structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of azo dyes and potentially as a building block for pharmaceutical compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7147-89-9 | [1] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Melting Point | 132-134 °C | [1] |

| Appearance | Yellow crystalline solid | Inferred from related compounds |

| Solubility | Slightly soluble in water, soluble in organic solvents. | Inferred from related compounds |

The Synthetic Challenge: Regioselectivity in the Nitration of 4-Chloro-3-methylphenol

The most direct and economically viable route to this compound is the electrophilic nitration of the readily available starting material, 4-chloro-3-methylphenol (p-chloro-m-cresol). However, this reaction is not straightforward due to the competing directing effects of the substituents on the aromatic ring.

The hydroxyl (-OH) group is a strongly activating ortho-, para-director. The methyl (-CH₃) group is a weakly activating ortho-, para-director. The chloro (-Cl) group is a deactivating ortho-, para-director.

The interplay of these groups dictates the position of the incoming nitro (-NO₂) group. The positions ortho to the strongly directing hydroxyl group (C2 and C6) are the most activated sites for electrophilic attack. The methyl group further activates the C2 and C6 positions. The chloro group, while deactivating the ring overall, also directs ortho and para, but its influence is generally weaker than the hydroxyl and methyl groups in this context.

Therefore, direct nitration of 4-chloro-3-methylphenol is expected to yield a mixture of isomers, primarily this compound and 4-chloro-3-methyl-6-nitrophenol. The separation of these isomers can be challenging due to their similar physical properties.

Proposed Synthesis of this compound

While a definitive, high-yield, one-step synthesis is not prominently described in the literature, a plausible and effective method involves a controlled nitration of 4-chloro-3-methylphenol, followed by purification. This approach is inferred from general principles of aromatic nitration and methodologies for similar compounds.

Reaction Mechanism

The nitration proceeds via a standard electrophilic aromatic substitution mechanism:

-

Generation of the Nitronium Ion: In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺), a powerful electrophile, is formed.

-

Electrophilic Attack: The electron-rich aromatic ring of 4-chloro-3-methylphenol attacks the nitronium ion. The attack preferentially occurs at the positions most activated by the hydroxyl and methyl groups.

-

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation intermediate, the sigma complex, is formed.

-

Deprotonation: A weak base (such as HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol: Nitration of 4-Chloro-3-methylphenol

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

-

4-Chloro-3-methylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (1 equivalent) in dichloromethane.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

-

To this mixture, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise from the dropping funnel. The temperature must be strictly maintained between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Purification: Separation of Isomers

The crude product will likely be a mixture of this compound and 4-chloro-3-methyl-6-nitrophenol. Separation can be achieved by fractional crystallization or column chromatography.

-

Fractional Crystallization: Due to potential differences in solubility, recrystallization from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) may allow for the selective crystallization of one isomer.

-

Column Chromatography: For a more precise separation, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is recommended. The separation should be monitored by TLC to collect the fractions containing the desired product.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in readily accessible historical chemical literature. Its existence and synthesis are logically derived from the broader, systematic study of electrophilic aromatic substitution on substituted phenols that took place from the late 19th to the early 20th century. The nitration of cresols and their halogenated derivatives was a subject of intense investigation during this period, driven by the burgeoning dye industry's demand for new intermediates. It is highly probable that this compound was first synthesized and characterized as part of these broader investigations into the products of nitrating p-chloro-m-cresol, though a singular "discovery" event is not recorded.

Applications and Significance

While specific, large-scale industrial applications for this compound are not widely reported, its structure suggests potential utility in several areas:

-

Azo Dye Synthesis: As a substituted phenol, it can act as a coupling component in the synthesis of azo dyes. The presence of the chloro and nitro groups would be expected to influence the color and lightfastness of the resulting dye.

-

Pharmaceutical Intermediate: The functional groups on the molecule provide multiple reaction sites for the construction of more complex pharmaceutical scaffolds.

-

Agrochemical Research: Nitrophenolic compounds have been investigated for their herbicidal and pesticidal activities.

Safety and Handling

Substituted nitrophenols should be handled with care, as they can be toxic and irritant.

-

Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons, and the phenolic proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms in the molecule, with chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, N-O stretches of the nitro group, and C-Cl stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern. |

Conclusion

This compound represents a synthetically accessible, yet challenging, target due to the complexities of regioselective nitration. This guide provides a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. While its historical origins are not clearly defined, its potential as an intermediate in various fields of chemical synthesis warrants further investigation by researchers and drug development professionals. The methodologies and data presented herein serve as a valuable resource for those seeking to explore the chemistry and applications of this intriguing molecule.

References

- ChemBK. (2024, April 9). This compound.

- Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis of Azo Dyes with 2-Amino-4-Chloro-5-Nitrophenol.

Sources

A Comprehensive Technical Guide to 4-Chloro-5-methyl-2-nitrophenol (CAS: 7147-89-9) for Research and Development Professionals

Abstract

4-Chloro-5-methyl-2-nitrophenol is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its multifunctional structure, featuring chloro, methyl, nitro, and hydroxyl groups, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized dyes. This guide provides an in-depth analysis of its core physicochemical properties, outlines a logical synthetic pathway, details robust analytical methods for quality control, and discusses its applications in research and drug development. All protocols are presented with a focus on the underlying scientific principles to empower researchers in their practical applications.

Core Physicochemical Properties and Structure

This compound, identified by the CAS number 7147-89-9, is a nitro-substituted derivative of p-chloro-m-cresol.[1][2] Its molecular structure is the foundation of its chemical reactivity and utility as a synthetic building block.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [2][3] |

| Molecular Weight | 187.58 g/mol | [2][4] |

| CAS Number | 7147-89-9 | [1][3] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol | [2][5] |

| Appearance | Yellow to greenish powder | [5] |

| Melting Point | 132-134 °C | [5] |

| LogP | 2.78 - 2.93 | [2][6] |

Molecular Structure

The arrangement of functional groups on the phenol ring dictates the compound's reactivity. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and activating, while the nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing and deactivating. This electronic interplay influences the compound's acidity, nucleophilicity, and susceptibility to further electrophilic or nucleophilic substitution.

Caption: Chemical structure of this compound.

Synthesis and Purification

While numerous patents describe the synthesis of related isomers, a direct, high-yield synthesis for this compound (CAS 7147-89-9) can be logically derived from its precursor, 4-chloro-3-methylphenol (p-chloro-m-cresol). The key transformation is the regioselective nitration of the phenol ring.

Rationale for Synthetic Strategy

The synthesis hinges on the directing effects of the substituents on the 4-chloro-3-methylphenol starting material. The hydroxyl group is a powerful ortho-, para-director. Since the para-position is blocked by the chloro group, electrophilic substitution is directed to the two ortho-positions (C2 and C6). The methyl group is also an ortho-, para-director. The position ortho to the hydroxyl group and meta to the methyl group (C2) is sterically and electronically favored for nitration, leading to the desired product.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard nitration procedures for phenols.[7]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 0.1 mol of 4-chloro-3-methylphenol to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture of 0.11 mol of concentrated nitric acid and 25 mL of concentrated sulfuric acid. Add this mixture dropwise from the dropping funnel over 1-2 hours, maintaining the reaction temperature below 5 °C.

-

Reaction Quenching: After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Isolate the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

Experimental Protocol: Purification

-

Recrystallization: Dissolve the crude, air-dried product in a minimal amount of hot ethanol or an ethanol-water mixture.

-

Decolorization: If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Crystallization: Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in sensitive applications like drug development. High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity analysis and quantification, while Gas Chromatography (GC) can be employed for specific applications.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: This method is chosen for its robustness and suitability for analyzing polar, UV-active compounds like nitrophenols without requiring derivatization. A C18 column provides excellent separation based on hydrophobicity, and a photodiode array (PDA) detector confirms peak identity and purity via UV spectral analysis.

Caption: Key synthetic transformations of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

References

- The Role of this compound in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

- Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.

- This compound. PubChem. [Link]

Sources

Provisional Health and Safety Dossier: 4-Chloro-5-methyl-2-nitrophenol

Preamble: A Note on Data Scarcity and the Precautionary Principle

This document provides a comprehensive health and safety guide for 4-Chloro-5-methyl-2-nitrophenol (CAS No. 7147-89-9). It is intended for an audience of researchers, scientists, and drug development professionals. A thorough review of publicly available safety literature reveals a significant lack of a complete, validated Safety Data Sheet (SDS) for this specific compound.

In the interest of upholding the highest standards of laboratory safety and scientific integrity, this guide has been constructed based on the precautionary principle . The safety information, hazard classifications, and handling protocols herein are synthesized from data available for structurally analogous chlorinated and nitrated phenols. This surrogate data approach provides a conservative and robust framework for risk assessment. The primary analogues referenced include 4-Chloro-2-nitrophenol (CAS 89-64-5), 5-Chloro-2-nitrophenol (CAS 611-07-4), and other related compounds.

It is imperative that users treat this compound as a substance with potential for significant hazards until empirical data for this specific molecule becomes available.

Chemical Identification and Physical Properties

This section outlines the fundamental identifiers and known physical characteristics of the target compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-6-nitro-m-cresol | [2] |

| CAS Number | 7147-89-9 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Powder to crystal, Light yellow to Amber to Dark green | [2] |

| Melting Point | 132-134°C | [2] |

| Boiling Point | 276.7±35.0 °C (Predicted) | [2] |

| Flash Point | 121.1°C (Predicted) | [2] |

Provisional Hazard Assessment

The hazard profile is inferred from structurally similar nitrophenols. The Globally Harmonized System (GHS) classifications should be considered provisional but handled as mandatory.

GHS Hazard Statements (Inferred)

| Hazard Class | Category | GHS Code | Hazard Statement | Basis (Analogue CAS) |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [3] (611-07-4) |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | [4] (89-64-5) |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [4] (89-64-5) |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [4][5][6] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation | [4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [4][5][6] |

Signal Word: Warning

Hazard Pictograms:

Causality of Hazards: The toxicological profile of nitrophenols is driven by their ability to uncouple oxidative phosphorylation. The presence of a chloro- group can enhance toxicity. Skin and eye irritation are common for phenolic compounds. Inhalation of dusts can lead to irritation of the respiratory tract.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The following recommendations are based on established best practices for handling potentially hazardous chemical powders and solutions.[7]

| PPE Category | Recommended Equipment | Specification and Rationale |

| Eye and Face Protection | Safety glasses with side-shields and a face shield. | Must conform to EN166 or ANSI Z87.1 standards.[8] A face shield is critical when handling larger quantities or when there is a splash hazard. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Gloves must be inspected prior to use.[9] Due to the lack of specific permeation data, consider double-gloving for extended handling procedures. |

| Body Protection | Flame-retardant lab coat. | A lab coat is the minimum requirement. For larger quantities or spill response, a chemical-resistant apron or suit is necessary. |

| Respiratory Protection | Required when dusts are generated. | Use a NIOSH-approved respirator (e.g., N95 for dusts) or a full-face respirator with appropriate cartridges if exposure limits are likely to be exceeded.[8][9] All handling of the solid compound should occur within a certified chemical fume hood. |

The Hierarchy of Controls

The most effective safety measures involve engineering controls and administrative policies, with PPE serving as the final barrier. This hierarchy is a foundational concept in laboratory safety.

Standard Operating Protocols

Adherence to validated protocols is essential for mitigating risk.

Protocol 4.1: Weighing and Solution Preparation

-

Objective: To safely weigh the solid compound and prepare a stock solution.

-

Rationale: This protocol minimizes the risk of inhaling airborne particulates and prevents skin/eye contact.

-

Preparation: Ensure a chemical fume hood is certified and operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh paper, beaker, stir bar, solvent, etc.) within the fume hood.

-

PPE: Don all PPE as specified in Section 3.

-

Weighing: Tare a suitable container (e.g., glass vial) on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the container. Avoid creating dust. Close the primary container immediately.

-

Dissolution: In the fume hood, add the solvent to the beaker or flask that will contain the final solution. Slowly add the weighed solid to the solvent while stirring to prevent splashing.

-

Storage: Cap the solution container securely. Label it clearly with the chemical name, concentration, date, and hazard pictograms.

-

Decontamination: Wipe down the spatula and work surface with a suitable solvent. Dispose of contaminated weigh paper and gloves as hazardous waste.

Protocol 4.2: Emergency Response for Spills

-

Objective: To safely manage a spill of solid this compound.

-

Rationale: A structured response prevents further exposure and contamination.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

-

Isolate: Restrict access to the spill area.

-

Report: Inform the laboratory supervisor and/or emergency response team.

-

PPE: Don appropriate PPE, including respiratory protection, double gloves, and eye/face protection.

-

Containment: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne. Do NOT use water if it is incompatible with other materials in the area.

-

Cleanup: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid creating dust.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional guidelines.

Sources

- 1. This compound | CAS 7147-89-9 [matrix-fine-chemicals.com]

- 2. chembk.com [chembk.com]

- 3. 2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

commercial suppliers of 4-CHLORO-5-METHYL-2-NITROPHENOL

An In-Depth Technical Guide to the Commercial Sourcing of 4-Chloro-5-methyl-2-nitrophenol for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the commercial landscape for this compound (CAS No. 7147-89-9). Moving beyond a simple supplier list, this document delves into the critical aspects of procurement, quality validation, and safe handling, ensuring the integrity of your research from the very first step.

Compound Profile: Understanding the Reagent

This compound, also known as 4-Chloro-6-nitro-m-cresol, is an aromatic organic compound with the molecular formula C₇H₆ClNO₃.[1][2] Its structure, featuring a phenol ring substituted with chloro, methyl, and nitro groups, makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[3] Understanding its fundamental properties is crucial for its effective use and storage.

Key Chemical Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 7147-89-9 | [1][2][4] |

| Molecular Weight | 187.58 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Chloro-6-nitro-m-cresol, 4-Chloro-3-methyl-6-nitrophenol | [1] |

| Appearance | Crystalline solid (typical) | N/A |

| Melting Point | 132-134°C | [5] |

| InChIKey | JBMGJOKJUYGIJH-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=CC(=C(C=C1Cl)[O-])O | [1][2] |

The presence of nitro and chloro groups influences the reactivity of the phenol ring, making it a valuable precursor. However, these functional groups also necessitate specific handling precautions due to potential reactivity and toxicity.

Commercial Supplier Landscape